6-(4-(Benzyloxy)phenyl)morpholin-3-one
Description
Properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
6-(4-phenylmethoxyphenyl)morpholin-3-one |
InChI |
InChI=1S/C17H17NO3/c19-17-12-21-16(10-18-17)14-6-8-15(9-7-14)20-11-13-4-2-1-3-5-13/h1-9,16H,10-12H2,(H,18,19) |
InChI Key |
BWOUQDTYEOAYLH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCC(=O)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
4-[3-(Benzyloxy)phenyl]morpholin-3-one
- Structural Difference : The benzyloxy group is attached to the phenyl ring at the meta position instead of the para position.
- Synthetic Application : Used in the synthesis of dual-acting FFAR1/FFAR4 modulators, yielding intermediates with distinct regiochemical properties. Its $ ^1H $ NMR data (e.g., δ 3.66–3.68 ppm for morpholine protons, δ 6.65–6.78 ppm for aromatic protons) provide a reference for confirming substitution patterns .
- Impact on Activity : The meta-substitution may alter receptor binding compared to para-substituted analogs due to steric and electronic effects.
4-(4-Aminophenyl)morpholin-3-one
- Structural Difference: Substituted with an amino group (-NH$ _2 $) at the phenyl para position instead of benzyloxy.
- Synthetic Role : A key intermediate in triazine derivatives (e.g., INT-1 in ), synthesized via hydrogenation of 4-(4-nitrophenyl)morpholin-3-one .
- Physicochemical Properties: The amino group enhances polarity (lower LogP) compared to benzyloxy, improving aqueous solubility but reducing membrane permeability.
(6S)-4-Benzyl-6-(4-nitrophenyl)morpholin-3-one
- Structural Features: Contains a nitro group (-NO$ _2 $) at the phenyl para position and a benzyl group on the morpholine nitrogen.
- Properties :
- Synthetic Relevance: Nitro groups are often reduced to amines in multi-step syntheses, highlighting its role as a precursor.
4-Benzyl-2-hydroxymorpholin-3-one
- Key Differences : Features a hydroxyl group (-OH) at position 2 of the morpholine ring and a benzyl group at position 4.
- Physicochemical Data :
Comparative Analysis Table
*Estimated based on structural similarity.
Key Research Findings
- Substituent Position Matters : Para-substituted benzyloxy derivatives (target compound) may exhibit superior receptor-binding profiles compared to meta-substituted analogs due to optimized steric alignment .
- Functional Group Trade-offs: Benzyloxy groups offer metabolic stability over hydroxyl groups but reduce solubility.
- Synthetic Flexibility : Morpholin-3-one derivatives are versatile intermediates; substitutions at the phenyl ring or morpholine nitrogen enable tailored physicochemical and biological properties .
Preparation Methods
Reagents and Reaction Conditions
In a representative protocol, 4-hydroxypropiophenone is reacted with benzyl chloride in the presence of a phase-transfer catalyst (tetrabutylammonium bromide) and sodium hydroxide in toluene under reflux. The use of toluene as a solvent facilitates efficient mixing of the organic and aqueous phases, while the phase-transfer catalyst enhances the nucleophilic substitution reaction by shuttling hydroxide ions into the organic phase. The reaction typically achieves >95% conversion within 4–6 hours at 90°C.
Purification and Yield Optimization
Post-reaction, the aqueous phase is separated, and the toluene solution of 4-benzyloxypropiophenone is carried forward without isolation, minimizing losses due to the compound’s sensitivity to oxidation. This streamlined approach reduces purification steps and improves overall yield, which exceeds 90% in industrial-scale implementations.
Bromination of 4-Benzyloxypropiophenone: Generating the α-Bromoketone Intermediate
The α-bromination of 4-benzyloxypropiophenone introduces a reactive site for subsequent amine coupling, a pivotal step in morpholinone ring formation.
Bromination Methodology
Bromination is conducted using bromine in the presence of aluminum chloride as a Lewis acid, with methanol and toluene as co-solvents. The reaction proceeds at 40–45°C to prevent premature decomposition of the bromoketone intermediate. Aluminum chloride activates the carbonyl group, facilitating electrophilic attack by bromine at the α-position. The reaction typically achieves 85–90% conversion within 3–4 hours.
Challenges and Mitigation Strategies
Over-bromination and diastereomer formation are common side reactions. These are mitigated by:
-
Stoichiometric control : Using 1.05–1.10 equivalents of bromine to minimize dihalogenation.
-
Temperature modulation : Maintaining temperatures below 50°C to suppress radical pathways.
-
Solvent selection : Methanol stabilizes the bromoketone through hydrogen bonding, reducing enolization.
Morpholinone Ring Formation: Cyclization with Morpholine
The key step in synthesizing this compound involves the reaction of α-bromoketone with morpholine to form the six-membered morpholinone ring.
Reaction Mechanism and Kinetics
The process involves a nucleophilic substitution where morpholine attacks the brominated α-carbon, followed by intramolecular cyclization. The reaction is conducted in toluene under reflux (110°C), with two equivalents of morpholine to ensure complete conversion. The mechanism proceeds via:
-
SN2 displacement : Morpholine replaces bromide, forming a secondary amine intermediate.
-
Cyclization : The amine attacks the carbonyl carbon, leading to ring closure and water elimination.
Yield and Scalability
Industrial-scale implementations report yields of 80% after recrystallization from methanol. The use of toluene as a solvent ensures high solubility of intermediates while facilitating azeotropic removal of water, driving the reaction to completion.
Alternative Synthetic Routes: Cyclization with Carbonylating Agents
Patented methodologies for related morpholinone derivatives suggest alternative pathways using carbonylating reagents, offering insights into potential optimizations.
Comparative Analysis of Methods
Purification and Characterization of this compound
Recrystallization Techniques
The crude product is purified via recrystallization from methanol, exploiting the compound’s temperature-dependent solubility. Key steps include:
Analytical Characterization
-
Melting Point : 128–130°C (literature value).
-
NMR Spectroscopy :
Industrial-Scale Considerations and Process Optimization
Q & A
Q. Table 1. Key Synthetic Intermediates and Their Roles
| Intermediate | Role in Synthesis | Reference |
|---|---|---|
| (R)-4-[4-(3-Chloro-2-hydroxypropylamino)phenyl]morpholin-3-one | Precursor for amine coupling | |
| 4-(4-Aminophenyl)morpholin-3-one | Intermediate for functionalization |
Q. Table 2. Analytical Parameters for Purity Assessment
| Method | Conditions | Target Specification |
|---|---|---|
| HPLC | C18 column, 70:30 ACN/H₂O, 1 mL/min | Retention time: 8.2 min |
| ¹H NMR | DMSO-d₆, 400 MHz | Integral ratio: 1:1 (aromatic vs. morpholinone) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
